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molecular formula C9H9BO4 B8431717 [2-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yloxy)]acetaldehyde

[2-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yloxy)]acetaldehyde

Cat. No. B8431717
M. Wt: 191.98 g/mol
InChI Key: ZCQWQUVNWQYHIK-UHFFFAOYSA-N
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Patent
US09346834B2

Procedure details

To a solution of H197 (38 mg, 0.16 mmol) in acetone (2 mL) was added 6M HCl (0.3 mL). The reaction mixture was stirred at 30° C. for 24 hours. The residue after evaporation was purified by recrystallization to give the title compound (25.3 mg, 82.5% yield). 1H NMR (400 MHz, acetone-d6): δ 9.82 (s, 1H), 7.35 (d, J=8.0 Hz, 1H), 7.23 (d, J=2.4 Hz, 1H), 7.12 (dd, J=8.1 & 2.4 Hz, 1H), 4.96 (s, 2H) and 4.79 (s, 2H) ppm.
Name
H197
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
82.5%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]2[CH2:10][O:11][B:12]([OH:13])[C:8]=2[CH:7]=1.Cl>CC(C)=O>[OH:13][B:12]1[C:8]2[CH:7]=[C:6]([O:5][CH2:4][CH:3]=[O:2])[CH:15]=[CH:14][C:9]=2[CH2:10][O:11]1

Inputs

Step One
Name
H197
Quantity
38 mg
Type
reactant
Smiles
COC(COC1=CC2=C(COB2O)C=C1)OC
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 30° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue after evaporation
CUSTOM
Type
CUSTOM
Details
was purified by recrystallization

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OB1OCC2=C1C=C(C=C2)OCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.3 mg
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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